molecular formula C23H25N5O5S2 B2684457 (Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025357-95-2

(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2684457
CAS No.: 1025357-95-2
M. Wt: 515.6
InChI Key: SJMMWQVCOCQNFQ-YBEGLDIGSA-N
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Description

(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a rhodanine moiety fused to a pyridopyrimidine system, a scaffold frequently associated with kinase inhibition and diverse biological activities . The specific (Z)-configuration around the exocyclic double bond is critical for its molecular recognition and binding affinity. This compound is primarily utilized as a key chemical probe or a high-value intermediate in the synthesis and development of novel therapeutic agents, particularly for investigating pathways related to oncology and inflammatory diseases. Researchers employ this reagent to study structure-activity relationships (SAR) and to optimize lead compounds for enhanced potency and selectivity. The presence of the thioxothiazolidinone (rhodanine) group is a known privileged structure in drug discovery , often contributing to target protein binding. Our product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for your critical research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S2/c1-12(2)28-22(32)16(35-23(28)34)10-14-19(25-18-13(3)6-5-8-27(18)21(14)31)26-9-7-24-20(30)15(26)11-17(29)33-4/h5-6,8,10,12,15H,7,9,11H2,1-4H3,(H,24,30)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMWQVCOCQNFQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCNC(=O)C4CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCNC(=O)C4CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, synthesis, and potential applications in medicinal chemistry.

Chemical Structure

The compound features several pharmacophoric elements:

  • Thiazolidinone moiety, which is known for its diverse biological activities.
  • Pyrido[1,2-a]pyrimidine structure, recognized for its role in various biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazolidinone framework enhances the lipophilicity of the compounds, facilitating better membrane penetration and antibacterial activity.

Anticancer Potential

The pyrido[1,2-a]pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that compounds similar to (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to the thiazolidinone component. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In vivo studies reported significant reductions in inflammation markers in animal models treated with thiazolidinone derivatives.

Synthesis

The synthesis of (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate involves several steps:

  • Formation of Thiazolidinone : The reaction of isopropyl derivatives with thiosemicarbazide leads to the formation of thiazolidinones.
  • Pyrido[1,2-a]pyrimidine Synthesis : Utilizing cyclization reactions involving appropriate precursors to yield the pyrido structure.
  • Final Coupling : The final step involves coupling the thiazolidinone with the pyrido derivative using standard peptide coupling techniques.

Case Studies

StudyFindingsReference
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
Anticancer EfficacyInduced apoptosis in MCF7 breast cancer cells
Anti-inflammatory EffectsReduced paw edema in rat models

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of derivatives of thiazolidinone compounds against various Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin by factors of 10 to 50 times. The most effective derivative had a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, while Escherichia coli showed the highest resistance .

Antifungal Activity

In addition to antibacterial properties, derivatives of (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate have demonstrated antifungal activity. Compounds were tested against various fungi, with MIC values ranging from 0.004 to 0.06 mg/mL. The most potent antifungal derivative showed effectiveness against Trichoderma viride, while Aspergillus fumigatus was the most resistant .

Potential in Drug Development

The unique structure of (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yidene)methyl)-9-methyl -4 -oxo -4H-pyrido[1,2-a]pyrimidin -2 -yl)-3 -oxopiperazin -2 -yl)acetate positions it as a promising candidate for further development in pharmaceuticals targeting bacterial infections resistant to current treatments.

Data Table: Summary of Biological Activities

Activity TypeTested OrganismsMIC Range (mg/mL)Comparison with Ampicillin
AntibacterialEnterobacter cloacae0.004 - 0.0310 - 50 times more effective
Escherichia coliHigher resistance
AntifungalTrichoderma viride0.004 - 0.06
Aspergillus fumigatusMost resistant

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally or functionally related molecules.

Structural Analogues
Compound Key Structural Features Bioactivity/Applications
(Z)-Methyl 2-(1-(3-((3-Isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate Thiazolidinone, pyrido-pyrimidine, piperazine, methyl ester Potential anticancer/antimicrobial activity (inferred from thiazolidinone and pyrimidine motifs)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine, nitroaryl, ester groups Not explicitly stated, but similar ester-containing heterocycles are explored for drug discovery
Imazamethabenz-methyl Imidazolinone, methyl ester, isopropyl group Herbicide (acetyl-CoA carboxylase inhibitor)

Key Observations :

  • Thiazolidinone vs. Imidazolinone: The thiazolidinone in the target compound may confer redox-modulating properties (e.g., ferroptosis induction in cancer cells), whereas imidazolinones (e.g., imazamethabenz-methyl) are tailored for herbicide activity .
  • Ester Groups : The methyl ester in the target compound enhances solubility and bioavailability compared to bulkier esters (e.g., diethyl in compound 2d) .
Bioactivity Comparison
Compound Therapeutic Window Mechanistic Insights
Target Compound High selectivity inferred (similar to ferroptosis-inducing agents in OSCC ) Potential thioxothiazolidinone-mediated ROS generation or enzyme inhibition
Natural Compounds (e.g., plant-derived biomolecules) Variable selectivity; dependent on chemical complexity Often multi-target (e.g., alkaloids modulating apoptosis pathways)
Thiazopyr Narrow (pesticide-specific) Inhibits root growth via microtubule disruption

Key Findings :

  • The compound’s Z-configuration and thioxo group may enhance target binding compared to non-thiolated analogues, as seen in sulfur-containing agrochemicals like thiazopyr .
  • Its piperazine ring could improve pharmacokinetics (e.g., blood-brain barrier penetration) relative to simpler heterocycles in natural products .
Physicochemical Properties
Property Target Compound Compound 2d Imazamethabenz-methyl
Melting Point Not reported (predicted >200°C due to rigidity) 215–217°C 96–99°C
Solubility Moderate (ester and polar groups) Low (diethyl esters) High (methyl ester)
Spectral Data Likely distinct IR/NMR peaks for thioxothiazolidinone and pyrido-pyrimidine Confirmed via ¹H/¹³C NMR, HRMS Not reported

Q & A

Q. What synthetic routes are recommended for preparing (Z)-methyl 2-(...)?

The compound can be synthesized via condensation reactions involving heterocyclic intermediates. For example, reactions between aminopyridines and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) under optimized conditions (base, temperature, reaction time) yield stable intermediates . Key steps include:

  • Base selection : Pyridine or triethylamine for deprotonation.
  • Temperature control : Reactions typically proceed at 0–25°C to avoid side products.
  • Characterization : Use NMR (e.g., 1^1H/13^{13}C) and X-ray crystallography to confirm stereochemistry .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Spectroscopy : 1^1H NMR (for proton environments), 13^{13}C NMR (for carbon framework), and IR (for functional groups like C=O and C=S) .
  • X-ray crystallography : Resolves Z/E isomerism and confirms thiazolidinone-pyridopyrimidine conjugation .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the thioxothiazolidinone moiety .
  • Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) to avoid degradation; aqueous solutions require pH buffering (pH 6–8) .

Q. What assays are suitable for evaluating its bioactivity?

  • Antimicrobial activity : Follow protocols for N-heteroimmine-1,2,3-dithiazoles, using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Antitumor potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values with structural analogs .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s formation be obtained?

  • Kinetic studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps (e.g., nucleophilic attack on Appel salt) .
  • Isotopic labeling : Use 15^{15}N-labeled aminopyridines to trace nitrogen incorporation into the dithiazole ring .

Q. How should conflicting data on reaction yields or isomer ratios be resolved?

  • Controlled replicates : Repeat experiments under standardized conditions (base: Et3_3N, solvent: CH2_2Cl2_2, 25°C) to isolate variables .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to compare activation energies for Z/E isomer formation pathways .

Q. What strategies optimize regioselectivity in functionalizing the pyridopyrimidine core?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., –NO2_2) at the 9-methyl position to guide electrophilic substitution .
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids to modify the pyrimidin-2-yl group .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps .
  • Catalytic optimization : Screen palladium or copper catalysts for C–S bond formation in the thioxothiazolidinone moiety .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • QSAR modeling : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity .
  • Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Q. How can stereochemical outcomes be controlled during piperazine ring formation?

  • Chiral auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in the 3-oxopiperazin-2-yl group .
  • Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid) to enrich Z-isomer crystals .

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